molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8

Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester

Cat. No. B2476943
CAS RN: 139517-71-8
M. Wt: 296.367
InChI Key: UBFJSDIPJNHIMZ-UHFFFAOYSA-N
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Description

The compound is a spirocyclic molecule . Spirocyclic compounds are a type of bicyclic molecule where the two rings share only one single atom, usually a quaternary carbon . They are named using the prefix “spiro” followed by brackets with numerals denoting the number of carbon atoms between each of the bridgehead atoms .


Molecular Structure Analysis

The compound contains a spirocyclic structure, which is a type of bicyclic molecule where the two rings share only one single atom . The structure also contains a carboxylic acid ester group, which is a functional group consisting of a carbonyl adjacent to an ether linkage.

Scientific Research Applications

Antibacterial Agents

Spiro[1,4-diazabicyclo[3.2.0]heptane] derivatives have been investigated for their potential as antibacterial agents. For instance, certain derivatives displayed potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing less marked decreases in blood pressure after intravenous infusion in dogs compared to other compounds, making them candidates for preclinical trials (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Polymer Synthesis

These compounds have applications in polymer science. Polymers with pendant spiro ortho ester and carboxylic acid moieties were synthesized, displaying the potential for thermo-crosslinking in films. Such polymers can be utilized in various industrial and research applications, especially where temperature-responsive materials are required (Isobe, Numasawa, Nishikubo, Togoshi, & Endo, 1989).

Synthesis of Insecticides

Spiro derivatives have been synthesized for use as insecticides. Cyclopropane carboxylic acid esters with spirofused cycloalkyl rings exhibited good insecticidal activity against various insect species, including knock-down activity on flying insects (Kulkarni & Arbale, 1988).

Chemical Synthesis

These compounds are also important in various chemical synthesis processes. For example, they have been used in the synthesis of diverse organic compounds, including the synthesis of convulsants with a unique ring system, demonstrating the versatility of spiro compounds in organic chemistry (Kawamura & Casida, 1990).

properties

CAS RN

139517-71-8

Molecular Formula

C15H24N2O4

Molecular Weight

296.367

IUPAC Name

tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3

InChI Key

UBFJSDIPJNHIMZ-UHFFFAOYSA-N

SMILES

CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C

solubility

not available

Origin of Product

United States

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